2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
2-Fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a thiazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling with Benzamide: The final step involves coupling the thiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
2-Fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The fluorine atom and thiazole ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in various biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 2-Fluoro-N-(4-methylphenyl)benzamide
- 2-Fluoro-5-methyl-N-[(4-methylphenyl)methyl]benzamide
- N-(2-Fluorophenyl)-2-(4-methylphenyl)thiazole-4-carboxamide
Comparison: Compared to similar compounds, 2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to the specific positioning of the fluorine atom and the thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, drawing from various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19FN2OS, with a molecular weight of approximately 316.41 g/mol. The presence of a thiazole ring and a fluorine atom contributes to its unique biological profile.
1. Anticancer Activity
Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines. A study demonstrated that thiazole-containing compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 9 | A431 (skin cancer) | 1.61 ± 1.92 | Bcl-2 inhibition |
Compound 10 | Jurkat (leukemia) | 1.98 ± 1.22 | Apoptosis induction |
2. Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. In a comparative study, several thiazole analogs demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted that electron-donating groups on the phenyl ring significantly enhance antimicrobial efficacy .
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 8 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
3. Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in several studies. For example, specific thiazole-based compounds were shown to reduce seizure activity in animal models by modulating GABAergic transmission . The presence of a methyl group on the phenyl ring was found to be crucial for enhancing anticonvulsant activity.
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the anticancer effects of various thiazole derivatives, including those structurally related to our compound of interest. The results indicated that certain modifications to the thiazole ring significantly improved cytotoxicity against cancer cell lines such as HT29 and A431 .
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiazole derivatives were synthesized and screened for antimicrobial activity against common pathogens. The findings revealed that compounds with halogen substitutions exhibited enhanced potency compared to their non-substituted counterparts .
Properties
IUPAC Name |
2-fluoro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-6-8-14(9-7-13)19-22-15(12-24-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASGHVHPOLZPNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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